molecular formula C9H12O2 B2643891 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one CAS No. 1116036-49-7

2-Oxatricyclo[5.3.0.0,1,5]decan-8-one

Cat. No.: B2643891
CAS No.: 1116036-49-7
M. Wt: 152.193
InChI Key: NZTKOLVMRCJMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of cyclopentadiene with maleic anhydride, followed by a Diels-Alder reaction and subsequent oxidation . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Oxatricyclo[5.3.0.0,1,5]decan-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

2-Oxatricyclo[5.3.0.0,1,5]decan-8-one has several scientific research applications across various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a probe to study enzyme mechanisms and interactionsAdditionally, it is used in the industry for the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Oxatricyclo[5.3.0.0,1,5]decan-8-one can be compared with other similar compounds, such as other tricyclic compounds with fused ring systems. Some similar compounds include hexahydrocyclopenta[1,4]cyclobuta[1,2-b]furan-5(2H)-one and its derivatives . The uniqueness of this compound lies in its specific ring structure and the presence of the furan ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-oxatricyclo[5.3.0.01,5]decan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-8-1-3-9-6(2-4-11-9)5-7(8)9/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTKOLVMRCJMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC23C1CC2C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.